Fleroxacin

Vue d'ensemble

Description

La fléroxacine est un antibiotique de synthèse de la famille des fluoroquinolones, connu pour son activité antimicrobienne à large spectre. Elle est particulièrement efficace contre une variété de bactéries Gram-positives et Gram-négatives. Le composé est utilisé pour traiter des infections telles que la cystite non compliquée, la pyélonéphrite, la gonorrhée, l'entérite bactérienne, la diarrhée du voyageur et les infections des voies respiratoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La fléroxacine est synthétisée selon un procédé en plusieurs étapes. La synthèse commence par la préparation de l'ester éthylique de l'acide 6,7,8-trifluoro-4-hydroxyquinoléine-3-carboxylique. Cet intermédiaire est ensuite alkylé avec du 2-bromoéthanol pour produire de l'acide 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoléine-3-carboxylique.

Méthodes de production industrielle : La production industrielle de la fléroxacine implique une synthèse à grande échelle utilisant le même procédé en plusieurs étapes. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus inclut un contrôle rigoureux de la température, du pH et du temps de réaction pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La fléroxacine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : La fléroxacine peut être oxydée à l'aide d'agents comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés défluorés et cyclisés, ainsi que des produits d'oxydation à chaîne ouverte .

4. Applications de la recherche scientifique

La fléroxacine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier le comportement des fluoroquinolones dans diverses conditions chimiques.

Biologie : Étudiée pour ses effets sur la réplication et les mécanismes de réparation de l'ADN bactérien.

Médecine : Employée dans des études cliniques pour évaluer son efficacité dans le traitement des infections bactériennes.

Industrie : Utilisée dans le développement de nouveaux agents antibactériens et formulations

5. Mécanisme d'action

La fléroxacine exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles à la réplication, la transcription, la réparation et la recombinaison de l'ADN bactérien. En inhibant ces enzymes, la fléroxacine perturbe le superenroulement de l'ADN bactérien, ce qui conduit à la mort cellulaire .

Composés similaires :

- Ciprofloxacine

- Lévofloxacine

- Ofloxacine

- Norfloxacine

Comparaison : La fléroxacine est unique parmi les fluoroquinolones en raison de ses modifications structurelles spécifiques, qui améliorent son activité contre certaines souches bactériennes. Comparée à la ciprofloxacine et à la lévofloxacine, la fléroxacine a une demi-vie plus longue, ce qui permet une administration une fois par jour. Elle présente également une meilleure pénétration tissulaire, ce qui la rend efficace dans le traitement des infections dans divers tissus corporels .

Applications De Recherche Scientifique

Pharmacological Profile

Fleroxacin demonstrates potent antibacterial activity, with minimum inhibitory concentrations (MICs) of less than 2 mg/L against 90% of tested strains, making it effective against a range of pathogens including Enterobacteriaceae and methicillin-sensitive staphylococci . The drug is available in both oral and intravenous formulations, facilitating its use in various clinical settings.

Key Pharmacokinetic Properties

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 to 2 hours after administration of a 400 mg dose.

- Bioavailability : Close to 100% for oral doses.

- Protein Binding : Approximately 23% bound to plasma proteins.

- Elimination : Renal clearance accounts for 60-70% of the drug's elimination, with an elimination half-life of 10 to 12 hours .

Clinical Applications

This compound has been evaluated for its efficacy in treating several types of infections:

Urinary Tract Infections (UTIs)

This compound has shown high bacteriological cure rates (around 90% or higher) in both uncomplicated and complicated UTIs. Dosages typically range from 200 mg to 400 mg once daily .

Respiratory Tract Infections

In cases of acute-on-chronic bronchitis and nonpneumococcal pneumonia, this compound has demonstrated clinical cure rates of 84-100%. It is particularly effective when pathogens are known to be sensitive to fluoroquinolones .

Skin and Soft Tissue Infections

Clinical studies indicate that this compound is effective in treating skin and soft tissue infections, achieving similar cure rates compared to standard therapies .

Gonorrhea and Chancroid

This compound has been used successfully in treating uncomplicated gonorrhea and chancroid, with cure rates exceeding 80% .

Bone and Joint Infections

Preliminary studies suggest that a once-daily dose of 400 mg can achieve bacteriological cure rates around 80% for bone and joint infections .

Comparative Studies

A randomized clinical trial compared the efficacy of a this compound-rifampicin regimen against standard therapies for staphylococcal infections. The study reported a cure rate of 78% for the this compound-rifampicin group versus 75% for the standard therapy group, indicating comparable effectiveness with potentially shorter hospital stays (12 days vs. 23 days) for the this compound group .

Adverse Effects

The tolerability profile of this compound is consistent with other fluoroquinolones, with gastrointestinal disturbances being the most common adverse effects. A pooled analysis indicated that approximately 27% of patients reported adverse events when treated with either oral or intravenous formulations .

Mécanisme D'action

Fleroxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts the supercoiling of bacterial DNA, leading to cell death .

Comparaison Avec Des Composés Similaires

- Ciprofloxacin

- Levofloxacin

- Ofloxacin

- Norfloxacin

Comparison: Fleroxacin is unique among fluoroquinolones due to its specific structural modifications, which enhance its activity against certain bacterial strains. Compared to ciprofloxacin and levofloxacin, this compound has a longer half-life, allowing for once-daily dosing. It also shows higher tissue penetration, making it effective in treating infections in various body tissues .

Activité Biologique

Fleroxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against various Gram-negative and some Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Spectrum of Activity

This compound exhibits potent in vitro activity against a wide range of pathogens, particularly:

- Gram-negative bacteria : Effective against Enterobacteriaceae and other non-fermenters.

- Gram-positive bacteria : Active against methicillin-sensitive Staphylococcus aureus and other staphylococci.

The drug is available in both oral and intravenous formulations, which facilitates its use in various clinical settings .

This compound works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism leads to bacterial cell death, making it effective in treating infections caused by susceptible organisms .

Treatment Applications

This compound has been evaluated for several infections, including:

- Urinary Tract Infections (UTIs) : High bacteriological cure rates (around 90%).

- Gonorrhea and Chancroid : Approximately 100% cure rate in uncomplicated cases.

- Complicated Infections : Effective in treating skin and soft tissue infections, lower respiratory tract infections, and typhoid fever .

Case Studies

-

Staphylococcal Infections :

A randomized clinical trial compared the efficacy of an oral regimen combining this compound with rifampicin against standard parenteral treatments (flucloxacillin or vancomycin). The study reported a cure rate of 78% for the this compound-rifampicin group compared to 75% for standard therapy. The median hospital stay was significantly shorter in the this compound group (12 days vs. 23 days) . -

Surgical Infections :

In a clinical study involving surgical patients, the overall efficacy rate of this compound was reported at 85.2%, with excellent or good ratings in most cases .

Comparative Efficacy

This compound's cure rates have been comparable or superior to those of other antibiotics such as penicillins and cephalosporins. For instance, in cases of pyelonephritis and bacterial enteritis, the effectiveness of this compound was noted to exceed 80% .

Adverse Effects

The tolerability profile of this compound is generally consistent with that of other fluoroquinolones. Common adverse events include:

- Gastrointestinal disturbances

- Central nervous system effects

- Skin reactions, including phototoxicity

Recent pooled data indicate that approximately 27% of patients reported adverse effects when treated with either 200 mg or 400 mg doses daily .

Comparison with Other Fluoroquinolones

In direct comparisons, the incidence of adverse effects from a 400 mg once-daily dose of this compound was similar to that observed with other fluoroquinolones like ofloxacin and ciprofloxacin .

Propriétés

IUPAC Name |

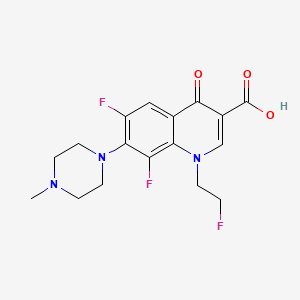

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJBPGROQZJDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046714 | |

| Record name | Fleroxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The inhibition of DNA gyrase and DNA topoisomerase 2 leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination. | |

| Record name | Fleroxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79660-72-3 | |

| Record name | Fleroxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79660-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fleroxacin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fleroxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fleroxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fleroxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLEROXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N804LDH51K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.